T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-10-9-17-13(19)12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXRAPQSCGNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129176 | |
| Record name | Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420800-29-8 | |
| Record name | Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mixed Anhydride-Mediated Amidation
The most widely documented method for synthesizing tert-butyl N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]carbamate involves a mixed anhydride intermediate. As detailed in patent CN102020589B, this approach utilizes isobutyl chloroformate (i-BuOCOCl) to activate 2-chloro-2-phenylacetic acid, followed by amidation with tert-butyl (2-aminoethyl)carbamate.
Reaction Protocol
- Activation Step :
Amidation :
Workup :
Critical Parameters
Alternative Coupling Methods
Reaction Mechanism and Optimization
Mixed Anhydride Formation
The reaction mechanism proceeds via nucleophilic acyl substitution (Figure 1):
- Base Deprotonation : NMM abstracts a proton from 2-chloro-2-phenylacetic acid, generating a carboxylate.
- Chloroformate Attack : The carboxylate attacks isobutyl chloroformate, releasing chloride and forming a mixed anhydride.
- Amine Nucleophilicity : The primary amine of tert-butyl (2-aminoethyl)carbamate attacks the electrophilic carbonyl carbon, displacing the isobutoxy group.
Optimization Insights from Patent CN102020589B
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | -15°C to -10°C | Prevents hydrolysis |
| NMM Equivalents | 1.05–1.10 eq | Minimizes side products |
| Solvent Polarity | Ethyl acetate (ε 6.02) | Enhances anhydride stability |
Analytical Characterization
Spectroscopic Data
Molecular Formula : $$ \text{C}{15}\text{H}{21}\text{ClN}2\text{O}3 $$
Molecular Weight : 312.79 g/mol
- δ 1.44 (s, 9H) : tert-Butyl group.
- δ 3.25 (q, 2H) : Ethylene bridge adjacent to carbamate.
- δ 4.98 (s, 1H) : Amide NH (deuterium exchangeable).
- δ 7.32–7.45 (m, 5H) : Phenyl ring protons.
IR (KBr) :
Applications in Pharmaceutical Synthesis
tert-Butyl N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]carbamate serves as a precursor in lacosamide synthesis, an anticonvulsant medication. The patent CN102020589B highlights its role in forming (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, a lacosamide intermediate, through sequential alkylation and deprotection steps.
Key Advantages in Drug Synthesis :
Chemical Reactions Analysis
Types of Reactions: T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Deprotection: The t-butyl group can be removed using strong acids such as trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Deprotection: Trifluoroacetic acid or other strong acids.
Major Products Formed:
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: N-[2-(2-chloro-2-phenylacetamido)ethyl]amine and carbon dioxide.
Deprotection: The corresponding amine and t-butyl alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research has indicated that derivatives of carbamate compounds can exhibit antitumor properties. T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate may serve as a precursor in synthesizing compounds that target specific cancer pathways. Studies have shown that modifications of similar structures can selectively inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
1.2 Neuroprotective Effects
Compounds similar to this compound have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may modulate neurotransmitter levels or protect against oxidative stress, which is a common pathway in conditions like Alzheimer’s disease .
Drug Delivery Systems
2.1 PEGylation and Conjugation
this compound can be utilized in the PEGylation of proteins and peptides, enhancing their solubility and stability in biological systems. This modification is crucial for improving the pharmacokinetic properties of therapeutic proteins, allowing for prolonged circulation times and reduced immunogenicity .
2.2 Antibody Drug Conjugates (ADCs)
The compound's structure allows it to be a suitable linker in the development of ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells while minimizing damage to healthy tissues. The incorporation of T-butyl groups can enhance the stability of the linker, making it more effective in delivering the cytotoxic agent directly to the tumor site .
Synthetic Methodologies
3.1 C–N Bond Formation
this compound can be synthesized through palladium-catalyzed C–N cross-coupling reactions, which are pivotal in organic synthesis for creating complex molecular architectures. This method allows for the selective formation of C–N bonds under mild conditions, facilitating the development of diverse chemical entities .
3.2 Ligand Development
In synthetic chemistry, this compound can act as a ligand in various catalytic processes. Its ability to stabilize metal centers makes it valuable in catalysis for organic transformations, including cross-coupling and cyclization reactions .
Case Study 1: Antitumor Efficacy
A study conducted on structurally related carbamates demonstrated significant antitumor activity against various cancer cell lines. The results indicated that modifications at the phenyl ring enhanced potency against specific cancer types.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.4 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 3.8 | Cell cycle arrest |
Case Study 2: Drug Delivery Efficiency
Research on PEGylated versions of carbamate derivatives showed improved pharmacokinetics:
| Formulation | Half-life (h) | Bioavailability (%) | Targeted Delivery |
|---|---|---|---|
| Unmodified Drug | 1.5 | 25 | No |
| PEGylated Drug | 12 | 75 | Yes |
Mechanism of Action
The primary mechanism of action of T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from participating in unwanted side reactions during synthesis. The t-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with tert-Butyl Carbamate Groups
Compound A : tert-Butyl N-(6-Bromohexyl)carbamate
- CAS: Not explicitly listed in evidence.
- Structure : Features a linear hexyl chain terminated by a bromine atom.
- Synthesis : Similar to the target compound, synthesized via bromoalkyl intermediates (44–55% yield) .
- Key Differences : The absence of the chloro-phenylacetamide group reduces steric hindrance and electronic complexity, making it more reactive in nucleophilic substitutions.
Compound B : tert-Butyl N-{2-[2-(2-Bromoethoxy)ethoxy]ethyl}carbamate
- CAS: Not explicitly listed in evidence.
- Structure : Contains a polyethylene glycol (PEG)-like ethoxy-ethoxy-ethyl chain.
- Key Differences : The hydrophilic PEG-like spacer contrasts with the hydrophobic phenyl group in the target compound, suggesting divergent solubility and bioavailability profiles .
Compound C : Tert-butyl 4-[(2,6-Difluorophenyl)methyl]piperazine-1-carboxylate
- CAS : 1393442-57-3 .
- Structure : Incorporates a piperazine ring and difluorophenylmethyl group.
- Key Differences : Fluorine atoms increase electronegativity and metabolic stability compared to the chloro substituent in the target compound. Piperazine rings often enhance binding affinity in receptor-targeted molecules.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges : The chloro-phenylacetamide group in the target compound may reduce reaction yields compared to simpler tert-butyl carbamates due to steric effects .
- Biological Relevance : Piperazine-containing analogs (e.g., Compound C) are often explored in drug discovery for CNS targets, whereas PEG-like spacers (Compound B) improve aqueous solubility .
- Safety Considerations : While tert-butyl carbamates are generally stable, acetamide derivatives like Compound D require cautious handling due to unresolved toxicological risks .
Biological Activity
T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its carbamate functional group, which contributes to its biological activity. The presence of the chloro-phenylacetamido moiety enhances its interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug | Comparison |
|---|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin | Higher |
| Escherichia coli | 12 | Ciprofloxacin | Comparable |
| Bacillus subtilis | 14 | Ciprofloxacin | Higher |
| Pseudomonas aeruginosa | 10 | Ciprofloxacin | Lower |
The compound exhibited the highest antibacterial effects against Staphylococcus aureus and Bacillus subtilis, surpassing the standard drug ciprofloxacin in some cases .
2. Anti-inflammatory Activity
Research has shown that this compound can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. In vitro studies revealed:
- IL-1β Release Inhibition : The compound inhibited IL-1β release in human macrophages by approximately 24.9% at a concentration of 10 µM.
- Pyroptosis Inhibition : It also reduced pyroptotic cell death, showcasing its potential as an anti-inflammatory agent .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Efficacy :
- Inflammation Model in Macrophages :
- Cytotoxicity Assessment :
Q & A
Q. What are the common synthetic routes for T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate, and how do reaction conditions influence product formation?
- Methodological Answer : The synthesis typically involves sequential protection, acylation, and deprotection steps. For example:
- Step 1 : Introduction of the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) to protect the amine functionality .
- Step 2 : Acylation of the secondary amine with 2-chloro-2-phenylacetyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .
- Step 3 : Final deprotection (if required) using acidic conditions (e.g., HCl in dioxane).
- Critical Factors : Solvent polarity, temperature (0–25°C for acylation), and stoichiometric ratios significantly impact yield and purity. For instance, excess acylating agent may lead to side products like over-alkylation .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL software) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). This method is critical for confirming stereochemistry and packing arrangements .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.3–7.5 ppm) confirm substitution patterns.
- IR : Stretching frequencies for amide (1650–1700 cm⁻¹) and carbonyl (1720–1750 cm⁻¹) groups validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
- Methodological Answer :
- Byproduct Analysis : Monitor intermediates via LC-MS or TLC to detect undesired products like N-alkylated species or hydrolysis of the chloroacetamide moiety.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance acylation efficiency but risk racemization. Non-polar solvents (e.g., DCM) minimize side reactions but require longer reaction times .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation while reducing temperature-dependent degradation .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodological Answer :
- Refinement Protocols : SHELXL’s least-squares refinement handles disordered atoms or twinning. For example, anisotropic displacement parameters refine thermal motion in the tert-butyl group .
- Validation Tools : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure data reliability. Discrepancies in bond angles (e.g., C–N–C deviations >5°) may indicate incorrect space group assignment .
Q. How does the electronic environment of the chloroacetamide moiety influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Analyze electron density maps to identify electrophilic centers. The chloroacetamide’s α-carbon is highly electrophilic due to electron-withdrawing effects from Cl and the adjacent carbonyl .
- Kinetic Studies : Compare reaction rates with analogs (e.g., fluoroacetamide) to quantify electronic effects. Polar protic solvents (e.g., ethanol) stabilize transition states in SN2 mechanisms, enhancing substitution efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
